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molecular formula C4H8N2O3 B8696193 N-(2-hydroxyethyl)oxalamide CAS No. 61273-19-6

N-(2-hydroxyethyl)oxalamide

Cat. No. B8696193
M. Wt: 132.12 g/mol
InChI Key: COVMBDWAODLWIB-UHFFFAOYSA-N
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Patent
US07160907B2

Procedure details

Prepared as in Intermediate 3, using 3-aminopropanol to give the title compound as a white powder (1.15 g, 75%); NMR [(CD3)2SO] 1.6 (2H, m), 3.18 (2H, m), 3.42 (2H, m), 4.47 (1H, t), 7.73 (1H, br s), 8.0 (1H, br s), and 8.63 (1H, t).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][C:5](=[O:9])[C:6]([NH2:8])=[O:7].NCC[CH2:13][OH:14]>>[OH:14][CH2:13][CH2:2][CH2:3][NH:4][C:5](=[O:9])[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC(C(=O)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCNC(C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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